Isodecyl methacrylate
Description
Overview of Methacrylate (B99206) Monomers in Contemporary Polymer Synthesis
Methacrylate monomers are a cornerstone of modern polymer chemistry, forming the basis of a vast array of synthetic polymers with diverse applications. ontosight.ai These monomers are esters of methacrylic acid and are characterized by a vinyl group attached to a carboxyl group, which readily undergoes polymerization. jamorin.com The versatility of methacrylate polymers stems from the ability to modify the ester group (the "R" group), which allows for the fine-tuning of polymer properties such as hardness, flexibility, and hydrophobicity. ontosight.ai
The polymerization of methacrylate monomers can be initiated by various methods, including free radical polymerization, which is a common and cost-effective technique. nih.gov This process involves an initiator that creates free radicals, which then react with the monomer to start a growing polymer chain. nih.gov Other methods, such as solution, emulsion, and bulk polymerization, are also employed depending on the desired end-product characteristics. nih.govmatec-conferences.org The ability to copolymerize different methacrylate monomers, or to incorporate other types of monomers like acrylates or styrene (B11656), further expands the range of achievable polymer properties. jamorin.comacs.org This adaptability makes methacrylate polymers integral to industries ranging from coatings and adhesives to biomedical devices. ontosight.ai
Significance of Isodecyl Methacrylate within the Methacrylate Ester Class
This compound (IDMA) is a significant member of the methacrylate ester family, distinguished by its long, branched ten-carbon alkyl chain. jamorin.com This structural feature imparts a notable degree of hydrophobicity and flexibility to polymers in which it is incorporated. jamorin.com As a monofunctional monomer, it can be used to create homopolymers or be copolymerized with other monomers to tailor the properties of the final polymer. jamorin.com
The primary role of this compound in polymer synthesis is to act as a plasticizing and hydrophobicity-enhancing agent. jamorin.com Its incorporation into a polymer backbone lowers the glass transition temperature (Tg), making the resulting material more flexible and less brittle. jamorin.com This property is particularly valuable in the formulation of coatings, adhesives, and sealants where flexibility and water resistance are crucial. jamorin.comontosight.ai For instance, IDMA is used in the production of high-solids acrylic polyols for automotive coatings and in anaerobic adhesives. jamorin.com Furthermore, its low viscosity and low odor make it a favorable choice in various manufacturing processes. jamorin.com
Historical Context and Evolution of this compound Research
The journey of methacrylate chemistry began in the 19th century with the synthesis of acrylic acid in 1843, followed by the derivation of methacrylic acid in 1865. These foundational discoveries paved the way for the development of a wide range of methacrylate esters. While the early focus was on shorter-chain methacrylates like methyl methacrylate, research gradually expanded to include longer-chain variants like this compound as the demand for polymers with specific properties grew.
Research into this compound and its polymers has evolved to explore its use in a variety of specialized applications. Studies have investigated its drag-reducing properties in hydrocarbon solvents, demonstrating its potential to improve the efficiency of oil pipelines. researchgate.net More recent research has focused on the copolymerization of this compound with other monomers to create materials with unique characteristics. For example, copolymers of this compound and benzyl (B1604629) methacrylate have been synthesized using radiation initiation, resulting in high molecular weight polymers with interesting viscosity behavior. matec-conferences.orgmatec-conferences.org Additionally, emulsion polymerization techniques have been employed to create copolymers of this compound and β-myrcene, a bio-based monomer, for the development of sustainable elastomers. impactfactor.orgresearchgate.net These research efforts highlight the ongoing exploration of this compound's potential to create advanced polymeric materials.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C14H26O2 nih.gov |
| Molecular Weight | 226.35 g/mol nih.gov |
| Appearance | Clear liquid nih.gov |
| Density | 0.882 g/cm³ at 20 °C jamorin.com |
| Boiling Point | 263 °C jamorin.com |
| Polymer Glass Transition Temperature (Tg) | -28 °C jamorin.com |
| CAS Number | 29964-84-9 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylnonyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-12(2)10-8-6-5-7-9-11-16-14(15)13(3)4/h12H,3,5-11H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCLLEMEIJQBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Record name | ISODECYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881155 | |
| Record name | 8-Methylnonyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isodecyl methacrylate is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] | |
| Record name | ISODECYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isodecyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5694 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
259 °F at 10 mmHg (NTP, 1992), 120 °C @ 0.4 kPa (3 mm Hg) | |
| Record name | ISODECYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISODECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
249.8 °F (NTP, 1992), 121 °C (Cleveland open cup) | |
| Record name | ISODECYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISODECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | ISODECYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.878 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.878 g/cu m @ 25 °C/5 °C | |
| Record name | ISODECYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISODECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg], 0.012 mm Hg @ 25 °C /Estimated/ | |
| Record name | Isodecyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5694 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISODECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
29964-84-9, 142600-07-5 | |
| Record name | ISODECYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 8-Methylnonyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142600-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isodecyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029964849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Methylnonyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISODECYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G47103FGX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISODECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for Isodecyl Methacrylate Monomer and Its Polymerization Products
Monomer Synthesis Pathways
The industrial production of isodecyl methacrylate (B99206) monomer is primarily accomplished through two main chemical reactions: direct esterification and transesterification. nih.gov Both methods yield the desired monomer by forming an ester linkage between a methacrylic acid derivative and isodecanol (B128192).
Esterification Reactions of Methacrylic Acid with Isodecanol
One primary route for synthesizing isodecyl methacrylate is the direct, acid-catalyzed esterification of methacrylic acid with isodecanol. nih.gov In this process, the carboxylic acid group of methacrylic acid reacts with the hydroxyl group of isodecanol, eliminating a molecule of water to form the ester. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate. google.com To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture, often as an azeotrope with an organic solvent. google.com The general reaction is as follows:
CH₂(C(CH₃))COOH + C₁₀H₂₁OH ⇌ CH₂(C(CH₃))COOC₁₀H₂₁ + H₂O
Transesterification of Methyl Methacrylate with Isodecanol in the Presence of Catalysts
An alternative and widely used method is the transesterification of a simpler alkyl methacrylate, typically methyl methacrylate (MMA), with isodecanol. nih.gov This process involves swapping the methyl group of MMA with the isodecyl group from isodecanol. The reaction is catalyzed and produces methanol (B129727) as a byproduct, which is removed to shift the equilibrium towards the formation of this compound. google.com Various catalysts are effective for this transformation, including organotin compounds and lithium-based catalysts. google.comgoogleapis.com For instance, a process utilizing a lithium catalyst, such as lithium hydroxide (B78521) or lithium carbonate, has been shown to achieve high conversion yields. google.com In one example, the transesterification of methyl methacrylate with an isodecanol fraction resulted in a 100% conversion after 4 hours at a reaction temperature of 115-120°C. google.com
| Catalyst | Reactants | Key Conditions | Conversion Yield | Source |
|---|---|---|---|---|
| Lithium Catalyst (e.g., Lithia, Lithium Hydroxide) | Methyl Methacrylate, Isodecanol | Temperature: 115-120°C; Reaction Time: 4 hours | 100% | google.com |
| Dimethyltin Dichloride / Sodium Methoxide | Methyl Methacrylate, Isodecyl Alcohol | Reaction involves heptane (B126788) as a solvent and 4-methoxyphenol (B1676288) as an inhibitor. | 96.3% | googleapis.com |
Homopolymerization Techniques for Poly(this compound)
Poly(this compound) (PIDMA) is synthesized through the polymerization of this compound monomers. Radical polymerization is a common technique employed for this purpose.
Investigations into Radical Polymerization Mechanisms
The polymerization of this compound, like other methacrylic esters, proceeds via a free-radical chain-growth mechanism. nih.gov This process consists of three fundamental steps: initiation, propagation, and termination. google.com
Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced by heat or light. nih.govnih.gov These primary radicals then react with an this compound monomer to form a monomer radical, initiating the polymer chain. nih.gov
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer. google.com The rate of this step is described by the propagation rate coefficient (k_p). Studies using pulsed-laser polymerization have determined the k_p values for this compound across a range of temperatures, showing a consistent increase in the rate coefficient with temperature. acs.org
Termination: The growth of a polymer chain ceases when two growing radical chains react with each other, either by combination or disproportionation. nih.gov
| Temperature (°C) | k_p (L·mol⁻¹·s⁻¹) |
|---|---|
| 10 | 294 |
| 25 | 432 |
| 40 | 613 |
| 60 | 945 |
| 90 | 1640 |
Data sourced from Hutchinson et al. via pulsed-laser polymerization. acs.org
Control of Polymerization Initiation and Propagation
Controlling the initiation and propagation steps is crucial for synthesizing polymers with desired molecular weights and narrow molecular weight distributions. google.com In conventional free-radical polymerization, termination is a rapid and unavoidable process, which can lead to poor control over the final polymer structure. nih.gov
To achieve better control, inhibitors are often added to the monomer. For methacrylates, hydroquinone (B1673460) or its monomethyl ether is typically used to prevent spontaneous polymerization during storage, ensuring that initiation only occurs when intended. nih.gov Furthermore, controlled radical polymerization (CRP) techniques, also known as living radical polymerization, have been developed to minimize termination reactions. sigmaaldrich.com These methods allow polymer chains to grow simultaneously and maintain their active ends, enabling the synthesis of well-defined polymers. google.comnih.gov For instance, radiation-initiated polymerization, using an electron beam, can produce high molecular weight polymers without the need for chemical initiators and inhibitors, offering another level of control. matec-conferences.org
Copolymerization Methodologies Involving this compound
This compound is frequently copolymerized with other monomers to create materials with tailored properties. Various polymerization techniques are utilized depending on the comonomers and the desired application of the final product.
Radiation-Initiated Copolymerization: This method has been used to synthesize a copolymer of this compound and benzyl (B1604629) methacrylate. matec-conferences.orgmatec-conferences.org Monomers were treated with an electron beam to initiate polymerization, and the reaction was then continued at elevated temperatures (70–120 °C) to form a high molecular weight copolymer. matec-conferences.org
Suspension Copolymerization: This technique was employed to create an additive for coatings by copolymerizing hydrophilic methacrylic acid (MAA) with hydrophobic this compound (IDMA). researchgate.net The polymerization is carried out with the monomers suspended as droplets in a continuous phase, typically water. researchgate.net
Emulsion Polymerization: This is a green chemistry technique used to produce sustainable polymers. impactfactor.org In one study, this compound was copolymerized with β-myrcene, a bio-based monomer, in an aqueous medium using an emulsifier (sodium dodecyl sulfate) and a water-soluble initiator (ammonium persulfate). impactfactor.orgresearchgate.net This method yields a polymer latex. impactfactor.org
| Copolymerization Method | Comonomer(s) | Initiation Method | Resulting Polymer System | Source |
|---|---|---|---|---|
| Radiation-Initiated Polymerization | Benzyl Methacrylate | Electron Beam | Bulk Copolymer | matec-conferences.orgmatec-conferences.org |
| Suspension Copolymerization | Methacrylic Acid | Not specified | Polymer Additive | researchgate.net |
| Emulsion Polymerization | β-Myrcene | Ammonium (B1175870) Persulfate (Thermal) | Polymer Latex | impactfactor.orgresearchgate.net |
Radiation-Initiated Copolymerization
Radiation-initiated copolymerization is a method that employs high-energy sources, such as electron beams, to initiate the polymerization process. matec-conferences.orgnih.gov This technique can produce high molecular weight polymers without the need for chemical initiators, which can be advantageous in applications requiring high purity. matec-conferences.orgmatec-conferences.org
Electron Beam Treatment for Polymerization Initiation
Electron beam (EB) treatment is a specific method of radiation initiation used for the polymerization of monomers like this compound. matec-conferences.orgiaea.org In one study, this compound and benzyl methacrylate (BzMA) were treated with an accelerated electron beam to initiate their copolymerization. matec-conferences.org The process involved using an ILU-6 accelerator with an electron energy of 2.4 MeV. matec-conferences.org The use of electron beams allows for precise control over the initiation step and can be performed at various temperatures to influence the reaction. matec-conferences.orggoogle.com This method is noted for its high production rates and the ability to produce clean products with low residual monomer content. iaea.org
Factors Influencing Reaction Regularities and Homogeneity
Several factors influence the regularities and homogeneity of the copolymerization reaction initiated by radiation. Temperature plays a crucial role in the relative reactivity of the comonomers. matec-conferences.org For the copolymerization of this compound and benzyl methacrylate, the ratio of the monomer units in the resulting copolymer was found to be temperature-dependent. matec-conferences.org At temperatures between 70-90°C, the change in the ratio of the units was linear. matec-conferences.org However, at higher temperatures (110-120°C), this compound became the predominant unit in the polymer, a change attributed to alterations in its geometry. matec-conferences.org To achieve a homogeneous copolymer, an optimal temperature of 70°C was identified. matec-conferences.org The homogeneity of the resulting copolymer can be verified using techniques like fractional deposition and analysis by IR spectroscopy and gel permeation chromatography (GPC). matec-conferences.org
Emulsion Polymerization for Sustainable Copolymer Synthesis
Emulsion polymerization is a widely used technique for synthesizing copolymers in an aqueous medium, which is considered an environmentally benign approach. researchgate.netimpactfactor.org This method typically involves a monomer, a water-soluble initiator, and an emulsifier to create a stable emulsion where polymerization occurs within micelles. acs.org
Role of Initiators (e.g., Ammonium Persulfate) and Emulsifiers (e.g., Sodium Dodecyl Sulfate)
In the emulsion copolymerization of this compound, initiators and emulsifiers are critical components. Ammonium persulfate (APS) is a commonly used water-soluble initiator that generates free radicals upon thermal decomposition, initiating the polymerization process. researchgate.netsci-hub.se Sodium dodecyl sulfate (B86663) (SDS) is an anionic surfactant that acts as an emulsifier, stabilizing the monomer droplets in the aqueous phase and forming micelles, which are the primary loci of polymerization. researchgate.netacs.orgsci-hub.se The combination and concentration of the initiator and emulsifier system can significantly influence the polymerization process, affecting properties like particle size and polymer molecular weight. researchgate.net In some syntheses, sodium bicarbonate is also used as a pH regulator. researchgate.netimpactfactor.org
A typical recipe for the emulsion copolymerization of this compound with β-myrcene is detailed in the table below. researchgate.net
| Component | Amount (g) |
| β-Myrcene | 0.8300 |
| This compound | 0.8300 |
| Sodium dodecyl sulfate | 0.0420 |
| Ammonium persulfate | 0.0060 |
| Sodium bicarbonate | 0.0250 |
| Deionized water | to 4.20 mL |
Suspension Copolymerization Processes
Suspension polymerization, also known as pearl polymerization, is a method used for monomers that are insoluble or only slightly soluble in water. unizg.hr In this process, the monomer is dispersed as small droplets in an aqueous medium with the help of a dispersion stabilizer, and polymerization is initiated by an oil-soluble initiator within these droplets. unizg.hrgoogle.com This method allows for good heat control and produces polymer beads that are easily separated. google.com
Additives for coatings have been synthesized via the suspension copolymerization of hydrophilic methacrylic acid (MAA) with the hydrophobic monomer this compound (IDMA) at varying weight ratios. researchgate.net The quality of the polymer produced through suspension polymerization is influenced by several factors, including the monomer-to-water ratio, polymerization temperature, initiator type and amount, stirring speed, and the type and amount of dispersion stabilizer. google.com Chain transfer agents can also be added to control the molecular weight of the resulting polymer. google.com
Free Radical Copolymerization Approaches
Free radical copolymerization is a versatile and widely utilized method for synthesizing polymers with tailored properties by combining two or more different monomers. In the case of this compound (IDMA), this approach allows for the incorporation of its long alkyl side chain into a polymer backbone alongside other monomers, thereby modifying the characteristics of the final copolymer. Research has explored various free radical techniques to copolymerize IDMA with a range of comonomers, leading to materials with diverse thermal and physical properties.
Emulsion Copolymerization with β-Myrcene
One notable example is the emulsion copolymerization of this compound with β-myrcene, a renewable monomer derived from terpenes. impactfactor.orgresearchgate.net This environmentally conscious method utilizes an aqueous system with an emulsifier to create a stable dispersion of monomers. In a specific study, poly(myrcene-co-isodecyl methacrylate) was synthesized using ammonium persulfate as a thermal radical initiator and sodium dodecyl sulfate (SDS) as a surfactant. impactfactor.orgresearchgate.net The reaction was conducted at 60°C for 20 hours with a 50/50 monomer ratio. researchgate.net
The investigation revealed that the structure of the methacrylate monomer's side chain plays a significant role in the polymerization kinetics. The apparent rate of polymerization was observed to follow the order: isobutyl methacrylate > this compound > cyclohexyl methacrylate. impactfactor.org The resulting poly(myrcene-co-isodecyl methacrylate) copolymer was characterized as a soft, slightly yellow latex-like material. impactfactor.org Thermal analysis of this copolymer showed a glass transition temperature (Tg) of 127.01°C, suggesting a decrease in polymer chain elasticity and an increase in hardness. impactfactor.org The copolymer demonstrated good solubility in organic solvents such as chloroform (B151607) and toluene. impactfactor.org
Interactive Table: Emulsion Copolymerization of this compound with β-Myrcene
| Parameter | Value | Reference |
|---|---|---|
| Comonomer | β-Myrcene | impactfactor.orgresearchgate.net |
| Polymerization Method | Emulsion Polymerization | impactfactor.orgresearchgate.net |
| Initiator | Ammonium Persulfate | impactfactor.orgresearchgate.net |
| Emulsifier | Sodium Dodecyl Sulfate (SDS) | impactfactor.orgresearchgate.net |
| pH Regulator | Sodium Bicarbonate | researchgate.net |
| Monomer Ratio (IDMA/β-Myrcene) | 50/50 | researchgate.net |
| Reaction Temperature | 60°C | impactfactor.orgresearchgate.net |
| Reaction Time | 20 hours | impactfactor.orgresearchgate.net |
Radiation-Initiated Copolymerization with Benzyl Methacrylate
Another approach involves the use of radiation to initiate the copolymerization of this compound, for instance, with benzyl methacrylate (BzMA). matec-conferences.orgmatec-conferences.org In this method, a mixture of the monomers is treated with a beam of accelerated electrons, which generates radicals and initiates polymerization. matec-conferences.org Subsequent thermal treatment of the irradiated equimolar monomer mixture was carried out at temperatures ranging from 70°C to 120°C for 4 to 8 hours. matec-conferences.org
The composition of the resulting copolymer was found to be highly dependent on the post-irradiation temperature. matec-conferences.org A linear relationship in the ratio of monomer units was observed at temperatures between 70°C and 90°C. However, at higher temperatures (110-120°C), the incorporation of this compound units into the polymer chain became predominant. matec-conferences.org For producing a homogeneous copolymer, the optimal temperature was identified as 70°C. The copolymer synthesized under these conditions exhibited a very high weight-average molecular weight (Mw) of approximately 1,750,000 g/mol with a polydispersity index (Mw/Mn) of 2.89. matec-conferences.org
Interactive Table: Radiation-Initiated Copolymerization of this compound with Benzyl Methacrylate
| Parameter | Value/Observation | Reference |
|---|---|---|
| Comonomer | Benzyl Methacrylate (BzMA) | matec-conferences.orgmatec-conferences.org |
| Initiation Method | Accelerated Electron Beam | matec-conferences.org |
| Monomer Ratio (IDMA/BzMA) | 1:1 (molar) | matec-conferences.org |
| Post-Irradiation Temperature | 70-120°C | matec-conferences.org |
| Optimal Temperature for Homogeneity | 70°C | matec-conferences.org |
| Weight-Average Molecular Weight (Mw) | ~1,750,000 g/mol | matec-conferences.org |
| Polydispersity Index (Mw/Mn) | 2.89 | matec-conferences.org |
Propagation Kinetics
The kinetics of the propagation step in the free-radical polymerization of this compound have also been investigated. Studies utilizing pulsed-laser polymerization have determined the propagation rate coefficients (k_p). acs.org A general trend observed for alkyl methacrylates is that the propagation rate coefficient increases with the size of the ester alkyl group. For example, the k_p values for n-dodecyl methacrylate were found to be 50-60% higher than those for methyl methacrylate, a finding attributed more to a decrease in the activation energy than an increase in the frequency factor. acs.org This suggests that the bulky isodecyl group influences the reactivity of the monomer during polymerization.
Advanced Polymerization Kinetics and Mechanistic Studies of Isodecyl Methacrylate Systems
Kinetic Studies of Isodecyl Methacrylate (B99206) Homopolymerization
The homopolymerization of isodecyl methacrylate involves the initiation, propagation, and termination of polymer chains consisting solely of IDMA monomer units. The kinetics of this process, particularly the propagation step, have been quantified. The propagation rate coefficient (k_p) is a critical parameter that describes the rate at which monomer molecules are added to the growing polymer radical.
Studies utilizing the pulsed-laser polymerization/size exclusion chromatography (PLP-SEC) technique have provided precise k_p values for IDMA across a range of temperatures. acs.org These experiments reveal the temperature dependence of the propagation rate, which can be described by the Arrhenius equation. The activation energy (E_a) and the frequency factor (A), also known as the pre-exponential factor, have been determined from these measurements. rsc.org These parameters are fundamental to understanding the energy barrier and frequency of successful monomer additions during propagation.
A notable finding is that the propagation rate coefficient for this compound is higher than that of smaller methacrylates like methyl methacrylate under identical conditions. acs.orgrsc.org This is contrary to what might be expected from simple steric hindrance arguments and will be discussed further in section 3.5.
Table 1: Arrhenius Parameters for the Propagation Step of this compound Homopolymerization Data sourced from PLP-SEC studies. rsc.org
| Parameter | Value | Unit |
| Activation Energy (E_a) | 20.8 | kJ mol⁻¹ |
| Frequency Factor (A) | 2.19 x 10⁶ | L mol⁻¹ s⁻¹ |
Table 2: Propagation Rate Coefficient (k_p) for this compound at Various Temperatures Calculated and experimental values based on published data. acs.orgrsc.org
| Temperature (°C) | Propagation Rate Coefficient (k_p) (L mol⁻¹ s⁻¹) |
| 10 | ~880 |
| 25 | ~1080 |
| 40 | ~1300 |
| 60 | 1590 |
| 90 | ~2150 |
Copolymerization Kinetics and Reactivity Ratio Determination
Copolymerization extends the utility of IDMA by allowing for the creation of polymers with properties intermediate to or synergistic of the constituent homopolymers. The kinetics of copolymerization are governed by the relative reactivities of the comonomers toward the different types of growing polymer radicals.
Monomer reactivity ratios (r₁ and r₂) are key parameters in copolymerization that describe the preference of a growing polymer radical ending in one type of monomer unit (e.g., IDMA) to add the same monomer (homopropagation) versus the other comonomer (cross-propagation). The product of the reactivity ratios (r₁r₂) indicates the tendency of the system: r₁r₂ ≈ 1 suggests random copolymerization, r₁r₂ ≈ 0 indicates a tendency toward alternating copolymerization, and r₁r₂ > 1 favors block copolymer formation.
Specific, experimentally determined reactivity ratios for this compound are not widely published in the literature. However, its behavior can be inferred from studies on its copolymerization with monomers like benzyl (B1604629) methacrylate and from data on structurally similar long-chain methacrylates. matec-conferences.org For instance, studies on the copolymerization of styrene (B11656) (M₁) with other long-chain alkyl methacrylates like dodecyl methacrylate (M₂) have shown reactivity ratios of r₁ = 0.52 and r₂ = 0.42. srce.hr This r₁r₂ product of 0.22 suggests a tendency toward alternation, with both monomers readily cross-propagating. Given the structural similarities, a comparable behavior could be anticipated for the this compound-styrene system.
Table 3: Illustrative Monomer Reactivity Ratios for Long-Chain Methacrylate Systems at 60 °C This table presents data for analogous systems to illustrate typical behavior.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | System Type | Reference |
| Styrene | Dodecyl Methacrylate | 0.52 | 0.42 | 0.22 | Tendency to alternate | srce.hr |
| Styrene | Octadecyl Methacrylate | 0.58 | 0.45 | 0.26 | Tendency to alternate | srce.hr |
Temperature can significantly influence the relative reactivity of comonomers. In a study involving the radiation-initiated copolymerization of an equimolar mixture of this compound (IDMA) and benzyl methacrylate (BzMA), the composition of the resulting copolymer was found to be highly dependent on the reaction temperature. matec-conferences.org
At temperatures between 70 °C and 90 °C, the incorporation of the two monomers into the copolymer chain changed linearly. matec-conferences.org However, a sharp increase in the proportion of IDMA units within the polymer was observed at temperatures above this range. matec-conferences.org At 110-120 °C, the resulting copolymer was composed almost entirely of this compound units. matec-conferences.org This dramatic shift in relative reactivity is attributed to changes in the molecular geometry of the this compound monomer at elevated temperatures, which facilitates its incorporation into the growing polymer chain over benzyl methacrylate. matec-conferences.org This finding underscores the critical role of temperature in controlling the final composition and, consequently, the properties of IDMA-containing copolymers.
Investigating Chain Transfer Reactions and Network Formation
Network formation occurs when multifunctional monomers (e.g., dimethacrylates) are used, leading to cross-linked, three-dimensional polymer structures. nih.gov this compound is a monofunctional monomer and, as such, does not form a network when polymerized on its own. It produces linear polymer chains. However, it can be copolymerized with multifunctional cross-linking agents to be incorporated into a polymer network, where it would act as a flexible, hydrophobic pendant group modifying the network's properties.
Strategies for Achieving High Molecular Weight Polymers and Copolymers
Another critical parameter is temperature. While higher temperatures increase the polymerization rate, they also tend to increase the rate of termination and chain transfer reactions, which can lead to a decrease in molecular weight.
Specific to this compound, research has demonstrated that using radiation initiation is an effective method for producing very high molecular weight copolymers. matec-conferences.org In a study on the copolymerization of this compound and benzyl methacrylate, a polymer with a molecular weight exceeding 1 x 10⁶ g/mol was successfully synthesized using this technique, which avoids the use of chemical initiators. matec-conferences.org
Influence of Bulky Substituents on Polymerization Behavior
The large, branched isodecyl group of IDMA exerts a profound influence on its polymerization behavior. It is a classic example of a monomer with a bulky substituent.
One of the most significant effects is on the propagation rate coefficient (k_p). Counterintuitively, studies have shown a consistent increase in k_p with an increase in the size of the ester group for a series of alkyl methacrylates. acs.org this compound has a higher k_p (1590 L mol⁻¹ s⁻¹ at 60 °C) than methyl methacrylate (833 L mol⁻¹ s⁻¹) and butyl methacrylate (976 L mol⁻¹ s⁻¹). rsc.org This trend is thought to be caused by a decrease in the activation energy for propagation rather than an increase in the frequency factor. acs.org
In copolymerization, the bulky group can alter relative reactivities. As noted, at elevated temperatures, the geometry of IDMA appears to change, making it more reactive than benzyl methacrylate. matec-conferences.org In other systems, bulky substituents can retard molecular motions due to an "anchor effect," which can suppress the termination process and lead to an acceleration of polymerization, particularly at higher concentrations of the bulky monomer.
Furthermore, the presence of bulky substituents generally makes the polymerization thermodynamically less favorable. This results in a lower ceiling temperature (T_c), the temperature at which the rate of polymerization equals the rate of depolymerization. While specific T_c data for IDMA is not available, it is a known trend that increasing the bulkiness of the ester group in methacrylates lowers the ceiling temperature.
Copolymer Systems of Isodecyl Methacrylate: Synthesis and Structural Design
Copolymers with Other Methacrylate (B99206) Monomers
The copolymerization of isodecyl methacrylate with other methacrylate monomers allows for the fine-tuning of polymer properties by combining the characteristics of the individual monomer units within a single polymer chain.
The synthesis of copolymers from this compound (IDMA) and benzyl (B1604629) methacrylate (BzMA) has been investigated using radiation initiation. matec-conferences.org This method employs a beam of accelerated electrons to initiate polymerization, which avoids the need for chemical initiators and the potential for residual impurities in the final product. matec-conferences.org
In one approach, a mixture of BzMA and IDMA with a molar ratio of 1:1 was treated with an electron beam at a dose of 20 kGy. matec-conferences.org The polymerization was then carried out by holding the monomer mixture at temperatures ranging from 70 to 120 °C for 4 to 8 hours. matec-conferences.org The composition of the resulting copolymer was found to be dependent on the reaction temperature. At temperatures between 70-90 °C, the ratio of the monomer units in the copolymer changed linearly. matec-conferences.org However, at higher temperatures of 110-120 °C, the this compound units became predominant in the polymer structure. matec-conferences.org This shift is potentially due to a change in the geometry and relative reactivity of this compound at higher temperatures. matec-conferences.org
The optimal temperature for producing a homogeneous copolymer was determined to be 70 °C. matec-conferences.org Characterization of the copolymer synthesized at this temperature using gel permeation chromatography (GPC) confirmed its homogeneity and revealed a high molecular weight (Mw) of approximately 1,750,000 g/mol with a polydispersity index (Mw/Mn) of 2.89. matec-conferences.org
| Parameter | Value |
|---|---|
| Initiation Method | Radiation Initiation (Accelerated Electrons) |
| Monomer Molar Ratio (IDMA:BzMA) | 1:1 |
| Optimal Synthesis Temperature | 70 °C |
| Resulting Molecular Weight (Mw) | ~1,750,000 g/mol |
| Polydispersity Index (Mw/Mn) | 2.89 |
Copolymers of hydrophilic methacrylic acid (MAA) and hydrophobic this compound (IDMA) have been synthesized to create additives for easy-to-clean coatings. researchgate.net The synthesis was performed via suspension copolymerization with varying weight ratios of the two monomers. researchgate.net The resulting copolymers, denoted as p(MAA-co-IDMA), were characterized using several analytical techniques. researchgate.net
The successful synthesis and chemical structure of the additives were confirmed by Fourier transform infrared spectroscopy (FTIR). researchgate.net The properties of these copolymers were further analyzed using differential scanning calorimetry (DSC) and dynamic light scattering (DLS). researchgate.net These analyses provide information on the thermal properties and particle size distribution of the copolymer additives. researchgate.net The incorporation of these hydrophilic additives into coatings is intended to enhance their cleanability. researchgate.net
| Synthesis Method | Monomers | Characterization Techniques |
|---|---|---|
| Suspension Copolymerization | This compound (IDMA), Methacrylic Acid (MAA) | Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), Dynamic Light Scattering (DLS) |
Research has been conducted on the synthesis of copolymers involving this compound and isobutyl methacrylate (IBMA), although not directly with each other, but as comonomers with a bio-based monomer, β-myrcene. impactfactor.orgresearchgate.net These terpolymers were synthesized using an environmentally benign emulsion polymerization method. impactfactor.orgresearchgate.net The reaction was carried out at 60°C for 20 hours, which were identified as the optimum conditions. impactfactor.orgresearchgate.net
The recipe for the emulsion polymerization included sodium dodecyl sulfate (B86663) (SDS) as an emulsifier, sodium bicarbonate as a buffer, and ammonium (B1175870) persulfate as a thermal radical initiator. impactfactor.orgresearchgate.net The study noted that the length of the side chain of the methacrylate monomers influences the polymerization reaction. impactfactor.orgresearchgate.net The synthesized poly(myrcene-co-isodecyl methacrylate) and poly(myrcene-co-isobutyl methacrylate) were characterized by Fourier transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their chemical structures. impactfactor.org
Similar to the isobutyl methacrylate system, cyclohexyl methacrylate (CHMA) has been copolymerized alongside this compound in a system with the bio-based monomer β-myrcene. impactfactor.orgresearchgate.net The synthesis followed the same emulsion polymerization protocol, utilizing ammonium persulfate as the initiator and sodium dodecyl sulfate as the emulsion agent in a 50/50 ratio with β-myrcene. impactfactor.orgresearchgate.net
The reaction was conducted at 60°C for 20 hours. impactfactor.orgresearchgate.net The resulting product, poly(myrcene-co-cyclohexyl methacrylate), appeared as a small, soft latex piece with a color between yellow and light yellow. impactfactor.org Characterization with FTIR and NMR spectroscopy confirmed the structure of the copolymer. impactfactor.org The study found that the glass transition temperature (Tg) of the copolymers containing cyclohexyl and isobutyl methacrylate was within the range of 116–117 °C, similar to that of methacrylate homopolymers. impactfactor.org
Lauryl methacrylate (LMA), also known as dodecyl methacrylate, is an ester of methacrylic acid used as a raw material in polymer synthesis. atamanchemicals.com It readily forms homopolymers and can be copolymerized with a variety of other monomers, including methacrylic acid and its esters. atamanchemicals.com While specific studies detailing the direct copolymerization of this compound and lauryl methacrylate were not predominant in the searched literature, the characteristics of LMA suggest its potential as a comonomer with IDMA to modify properties such as hydrophobicity, flexibility, and adhesion. atamanchemicals.com The copolymerization of LMA with methacrylic acid has been achieved through reversible addition-fragmentation chain transfer (RAFT) polymerization to create amphiphilic hyperbranched copolymers. nih.gov
Copolymers with Bio-Based Monomers
The development of sustainable polymers has led to research into copolymerizing conventional monomers like this compound with monomers derived from renewable resources.
One such example is the copolymerization of this compound with β-myrcene, a terpene compound derived from sources like citrus and pine oils. impactfactor.org This work aimed to create a bio-based elastomer using a green chemical technique. impactfactor.org The synthesis of poly(myrcene-co-isodecyl methacrylate) was performed via emulsion polymerization. impactfactor.orgresearchgate.net
The reaction was carried out in a round bottom flask where sodium dodecyl sulfate (emulsifier) and sodium bicarbonate (buffer) were dissolved in deionized water. impactfactor.org β-myrcene and this compound were then added, and the mixture was stirred. impactfactor.org Polymerization was initiated by adding an aqueous solution of ammonium persulfate at 60°C and was allowed to proceed for 20 hours. impactfactor.org The resulting copolymer precipitated as a coagulated mass, which was then purified and dried. impactfactor.org The structure of the synthesized copolymer was confirmed using ¹H-NMR and FTIR spectroscopy. impactfactor.org The study successfully demonstrated the creation of a bio-based copolymer with rubbery properties. impactfactor.orgresearchgate.net
| Material | Function |
|---|---|
| β-myrcene | Bio-based Monomer |
| This compound (IDMA) | Comonomer |
| Sodium Dodecyl Sulfate (SDS) | Emulsifier |
| Sodium Bicarbonate | Buffer |
| Ammonium Persulfate | Initiator |
| Deionized Water | Solvent |
This compound and β-Myrcene Copolymers
The synthesis of copolymers from renewable resources, such as the terpene β-myrcene, with this compound has been achieved through an environmentally considerate emulsion copolymerization method. This approach yields sustainable polymers that can be vulcanized to produce semi-synthetic rubber.
The copolymerization is typically conducted using a 50/50 ratio of the monomers, this compound and β-myrcene. The reaction utilizes an initiator, an emulsifier, and a pH regulator to proceed under controlled conditions. Ammonium persulfate serves as the thermal radical initiator, while sodium dodecyl sulfate (SDS) acts as the emulsion agent. Sodium bicarbonate is used to regulate the pH of the system.
The synthesis process involves dissolving the SDS and sodium bicarbonate in deionized water, followed by the sequential addition of β-myrcene and this compound. The mixture is sealed under a nitrogen atmosphere before the initiator is introduced. Optimal reaction conditions have been identified as a temperature of 60°C for a duration of 20 hours. The resulting product is a soft, light yellow latex piece.
Characterization using Fourier transform infrared (FTIR) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy has confirmed that the signals in the spectra correspond to the expected chemical structure of the poly(myrcene-co-isodecyl methacrylate). Thermal analysis indicates the copolymers have good thermal stability.
Table 1: Recipe for Emulsion Copolymerization of this compound and β-Myrcene
| Component | Function |
|---|---|
| This compound | Monomer |
| β-Myrcene | Monomer |
| Ammonium Persulfate | Initiator |
| Sodium Dodecyl Sulfate (SDS) | Emulsion Agent |
| Sodium Bicarbonate | pH Regulator |
| Deionized Water | Solvent |
Copolymers with Plant Oils (e.g., Castor Oil, Corn Oil, Sunflower Oil, Linseed Oil)
Based on the available research literature, specific studies detailing the direct copolymerization of this compound with plant oils such as castor oil, corn oil, sunflower oil, or linseed oil are not readily found. While research exists on the copolymerization of various other methacrylates with plant oils, the specific data for this compound copolymers in this category is limited.
Design of Functional Copolymers via Controlled Copolymerization
The design of functional copolymers of this compound can be achieved through controlled copolymerization techniques, such as radiation initiation. This method allows for the synthesis of high molecular weight copolymers without the use of chemical initiators or inhibitors, which can be difficult and costly to remove from the final product.
One example is the copolymerization of this compound with benzyl methacrylate. The process is initiated by treating the monomer mixture with a beam of accelerated electrons. Following the radiation treatment, the monomer mixture is maintained at a specific temperature to allow the polymerization to proceed.
Studies have shown that the ratio of monomer units in the resulting copolymer is dependent on the reaction temperature. For the this compound and benzyl methacrylate system, a linear relationship in the unit ratio is observed between 70°C and 90°C. However, at temperatures of 110-120°C, the this compound unit becomes predominant in the polymer chain. The optimal temperature for producing a homogeneous copolymer has been determined to be 70°C.
This radiation-initiated method has successfully produced homogeneous copolymers of this compound and benzyl methacrylate with a high molecular weight of over 1,000,000 g/mol . The resulting copolymer exhibits an anomalous viscosity behavior in solution, where the viscosity increases with a rise in temperature.
Table 2: Parameters for Radiation-Initiated Copolymerization of this compound and Benzyl Methacrylate
| Parameter | Value |
|---|---|
| Co-monomer | Benzyl Methacrylate |
| Initiation Method | Accelerated Electron Beam |
| Electron Energy | 2.4 MeV |
| Pulse Beam Current | 320 mA |
| Pulse Duration | 0.6 ms |
| Pulse Repetition Rate | 2.5 Hz |
| Radiation Dose | 20 kGy |
| Reaction Temperature | 70-120 °C |
Comprehensive Characterization of Isodecyl Methacrylate Based Polymers and Composites
Spectroscopic Elucidation of Chemical Structure and Composition
The chemical structure and composition of isodecyl methacrylate (B99206) (IDMA) monomers, homopolymers, and copolymers are primarily elucidated using spectroscopic techniques. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for confirming the successful polymerization of the monomer and for determining the composition of copolymers.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of isodecyl methacrylate and its polymers, FTIR is used to confirm the polymerization process by monitoring the disappearance of the vinyl C=C bond and the retention of the ester carbonyl group.
The spectrum of the IDMA monomer exhibits characteristic absorption bands for the methacrylate group. The stretching vibration of the carbon-carbon double bond (C=C) of the methacrylate group is typically observed around 1636 cm⁻¹. nih.gov The most prominent peak in the spectrum is the carbonyl (C=O) stretching vibration of the ester group, which appears at approximately 1720-1732 cm⁻¹. nih.govresearchgate.net Additionally, a C-O-C stretching vibration can be seen as a distinct absorption band in the range of 1150 cm⁻¹ to 1250 cm⁻¹. nih.gov
Upon polymerization, the peak corresponding to the C=C double bond at ~1636 cm⁻¹ diminishes or disappears completely, indicating the conversion of the monomer into the polymer. The strong carbonyl peak at ~1730 cm⁻¹ remains, as the ester group is part of the polymer backbone's side chain. The presence of long alkyl chains (the isodecyl group) is confirmed by C-H stretching vibrations around 2850-2997 cm⁻¹. nih.gov
Table 1: Characteristic FTIR Absorption Bands for this compound and Poly(this compound)
| Wavenumber (cm⁻¹) | Assignment | Moiety | Present in Monomer | Present in Polymer |
| ~2950, ~2870 | C-H stretching | Isodecyl group (-CH₃, -CH₂) | Yes | Yes |
| ~1730 | C=O stretching | Ester carbonyl | Yes | Yes |
| ~1636 | C=C stretching | Vinyl group | Yes | No |
| ~1150-1250 | C-O-C stretching | Ester group | Yes | Yes |
Data compiled from general knowledge of methacrylate spectroscopy. nih.govnih.govspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound monomers and polymers.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of the IDMA monomer, distinct signals corresponding to the different types of protons are observed. The two vinyl protons of the H₂C=C group typically appear as two separate signals at approximately 5.5 ppm and 6.1 ppm. whiterose.ac.uk The protons of the methyl group attached to the double bond (H₂C=C(CH₃ )) show a signal around 1.9 ppm. whiterose.ac.uk The protons on the carbon adjacent to the ester oxygen (-O-CH₂ -) appear as a triplet at about 4.1 ppm. whiterose.ac.uk The numerous protons of the branched isodecyl alkyl chain (-C₁₀H₂₁) produce a complex set of overlapping signals in the upfield region, typically between 0.8 and 1.7 ppm. whiterose.ac.uk
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum of the IDMA monomer provides complementary structural information. The carbonyl carbon of the ester group is found downfield, typically around 167 ppm. The two carbons of the vinyl group (C=C) resonate at approximately 125 ppm and 136 ppm. whiterose.ac.uk The carbon of the methyl group attached to the double bond appears around 18 ppm. whiterose.ac.uk The carbon of the -O-C H₂- group is observed at about 65 ppm, while the carbons of the isodecyl group are found in the 14-32 ppm range. whiterose.ac.uk
In copolymers, ¹³C-NMR spectroscopy is particularly useful for determining the ratio of the constituent monomer units. matec-conferences.org The carbonyl signal can split into multiple peaks depending on the sequence of monomers (e.g., triads), allowing for the detailed microstructural analysis of the copolymer chain. ifj.edu.plauremn.org
Table 2: Representative ¹H-NMR Chemical Shifts for this compound Monomer
| Chemical Shift (δ, ppm) | Proton Assignment |
| ~6.1 | H₂C =C (trans) |
| ~5.5 | H₂ C=C (cis) |
| ~4.1 | -O-CH₂ - |
| ~1.9 | =C-CH₃ |
| ~0.8 - 1.7 | Isodecyl alkyl chain protons |
Data based on structurally similar methacrylates. whiterose.ac.uk
Table 3: Representative ¹³C-NMR Chemical Shifts for this compound Monomer
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~167 | C =O |
| ~136 | =C -CH₃ |
| ~125 | H₂C = |
| ~65 | -O-C H₂- |
| ~18 | =C-C H₃ |
| ~14 - 32 | Isodecyl alkyl chain carbons |
Data based on structurally similar methacrylates. whiterose.ac.uk
Analysis of Molecular Weight and Distribution
The physical and mechanical properties of polymers are highly dependent on their molecular weight and molecular weight distribution. Therefore, accurate determination of these parameters is crucial for characterizing poly(this compound) and its composites.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for analyzing the molecular weight distribution of polymers. intertek.com The method separates polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores as easily and thus elute faster, while smaller molecules penetrate the pores to a greater extent and elute later. intertek.com
By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate)), the retention times of the sample components can be correlated to their molecular weights. intertek.commalvernpanalytical.com This allows for the determination of various molecular weight averages, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw/Mn. The PDI provides a measure of the breadth of the molecular weight distribution.
In a study involving the radiation-initiated synthesis of a copolymer of this compound and benzyl (B1604629) methacrylate, GPC was used to characterize the resulting polymer. The analysis revealed a high weight-average molecular weight and a specific degree of polydispersity.
Table 4: GPC Analysis Results for an this compound-Benzyl Methacrylate Copolymer
| Parameter | Value |
| Weight-Average Molecular Weight (Mw) | ~1,750,000 g/mol |
| Polydispersity Index (Mw/Mn) | ~2.89 |
Data from a study on the radiation-initiated synthesis of the copolymer. matec-conferences.org
Thermal and Thermomechanical Properties Assessment
The thermal behavior of polymers dictates their processing conditions and service temperature range. For this compound-based materials, understanding properties like the glass transition temperature is essential.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Crystallinity
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to determine the glass transition temperature (Tg) of amorphous polymers and the melting (Tm) and crystallization (Tc) temperatures of semi-crystalline polymers. tandfonline.com
The glass transition temperature (Tg) is a critical property of amorphous polymers like poly(this compound). It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat capacity in the DSC thermogram.
The Tg of poly(this compound) is relatively low due to the long, flexible isodecyl side chain, which acts as an internal plasticizer, increasing the free volume and facilitating the movement of polymer chains. Reported values for the Tg of poly(this compound) vary, which can be attributed to differences in factors such as molecular weight, tacticity, and the specific analytical method and conditions used for measurement. sigmaaldrich.com
Table 5: Reported Glass Transition Temperatures (Tg) for Poly(this compound)
| Reported Tg (°C) | Source |
| -70 | Parchem parchem.com |
| -28 | Jamorin jamorin.com |
The presence of crystallinity is not expected for atactic poly(this compound), which is typically amorphous. Therefore, a melting peak is generally not observed in its DSC analysis.
Thermogravimetric Analysis (TGA) for Thermal Decomposition and Stability
Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability and decomposition behavior of polymeric materials. For poly(alkyl methacrylates), including those based on this compound, the primary mechanism of thermal degradation is depolymerization, which is essentially the reverse of the polymerization process. polychemistry.com This process leads to the formation of the corresponding methacrylate monomer as the main degradation product. polychemistry.com
The thermal decomposition of methacrylic polymers is a significant consideration, as it affects the material's properties during high-temperature processing. polychemistry.com The general mechanism involves random scission of the main polymer chain. polychemistry.com While the corresponding monomer is the principal product, other by-products can be formed, such as carbon dioxide, carbon monoxide, and various alcohols. polychemistry.com
Studies on various poly(methacrylates) show that thermal degradation can occur in multiple steps. For instance, poly(methyl methacrylate) (PMMA) can exhibit a two-step degradation process. mdpi.com The initial, lower-temperature step is often attributed to the degradation of thermally weaker bonds or terminal groups within the polymer chain, while the second, higher-temperature step corresponds to random chain scission and depropagation. mdpi.com The thermal stability of copolymers containing methacrylate units is often intermediate between that of the respective homopolymers and can be influenced by the comonomer ratio. researchgate.net
Table 1: General Thermal Degradation Characteristics of Poly(alkyl methacrylates)
| Property | Description | Source |
|---|---|---|
| Primary Mechanism | Depolymerization (reverse of polymerization) | polychemistry.com |
| Major Product | Corresponding alkyl methacrylate monomer | polychemistry.com |
| Initiation | Random main-chain scission | polychemistry.com |
| Minor By-products | Carbon dioxide, carbon monoxide, methane, methanol (B129727), etc. | polychemistry.com |
| Influencing Factors | Polymer structure, terminal groups, comonomer content | mdpi.comresearchgate.net |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior
Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of polymers, which exhibit both elastic (solid-like) and viscous (liquid-like) characteristics. eag.comyoutube.com The technique applies a sinusoidal stress to a sample and measures the resulting strain, allowing for the determination of key viscoelastic parameters as a function of temperature, time, or frequency. eag.comspecificpolymers.com
The primary outputs of a DMA experiment are:
Storage Modulus (E' or G'): Represents the elastic component and relates to the energy stored by the material during deformation. youtube.compbipolymer.com A high storage modulus indicates a stiff, rigid material.
Loss Modulus (E'' or G''): Represents the viscous component and is related to the energy dissipated as heat through internal molecular motions. youtube.compbipolymer.com
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is also known as the damping factor and provides a measure of the material's energy dissipation capabilities. youtube.com
Table 2: Representative Viscoelastic Properties Determined by DMA for a Methacrylate Polymer
| Parameter | Typical Observation | Significance | Source |
|---|---|---|---|
| Storage Modulus (E') | High value below Tg, sharp decrease at Tg, low value above Tg | Measures material stiffness and load-bearing capacity | eag.compbipolymer.com |
| Loss Modulus (E'') | Small peak at secondary relaxations, large peak near Tg | Indicates energy dissipation through molecular motion | youtube.compbipolymer.com |
| Tan Delta (tan δ) | Peak maximum is often used to define the glass transition temperature (Tg) | Measures the damping characteristics of the material | youtube.comicm.edu.pl |
| Glass Transition (Tg) | Temperature at which the polymer transitions from a glassy to a rubbery state | Defines the upper service temperature for rigid applications | eag.compbipolymer.com |
Microstructural and Morphological Characterization
Scanning Electron Microscopy (SEM) is an essential tool for examining the surface topography and morphology of polymers and composites at micro and nanoscale resolutions. pressbooks.pubtescan-analytics.com The technique uses a focused beam of electrons to scan the sample's surface, providing high-resolution images that reveal details about surface features, texture, and the distribution of different phases in a composite material. pressbooks.pubtescan-analytics.com
In the context of this compound-based materials, SEM can be used to analyze the structure of composites. For example, in a composite made from a radiation-polymerized copolymer of this compound and benzyl methacrylate filled with tungsten, SEM coupled with an energy-dispersive analyzer was used to study the filler distribution. matec-conferences.org The analysis indicated a uniform distribution of tungsten particles for samples with a filler volume fraction greater than 30%. matec-conferences.org This kind of analysis is crucial for understanding how processing conditions affect the final microstructure and, consequently, the material's properties. pressbooks.pubmatec-conferences.org
High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful technique for analyzing the structure of materials at the atomic scale. atomfair.com It utilizes phase contrast to produce images that can reveal crystallographic details such as lattice spacing, crystal defects, and grain boundaries. atomfair.com This makes HR-TEM indispensable for studying nanocrystalline materials where the atomic arrangement dictates the material's properties. atomfair.com When combined with Selected Area Electron Diffraction (SAED), which generates diffraction patterns from specific regions of the sample, HR-TEM can provide detailed information about the crystal structure and orientation of nanomaterials. researchgate.net
While specific HR-TEM and SAED studies on this compound homopolymers are not prevalent, this technique would be highly valuable for characterizing this compound-based nanoparticles or semicrystalline domains within a polymer matrix. HR-TEM could visualize individual atomic columns and lattice fringes, allowing for the direct measurement of interplanar spacing. atomfair.com SAED patterns would help identify the crystal structure (e.g., cubic, hexagonal) of any crystalline phases present. This level of characterization is critical in fields like catalysis and nanoelectronics, where atomic-level structure controls performance. atomfair.comscispace.com
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles and molecules in a liquid suspension. usp.orghoriba.com The method works by analyzing the temporal fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. pmda.go.jp Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. pmda.go.jp By analyzing these fluctuations, the translational diffusion coefficient of the particles can be determined, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. usp.orghoriba.com
DLS is particularly useful for characterizing polymer latexes, emulsions, and nanoparticles. usp.org For copolymers based on methacrylates, DLS studies have shown that particle size is influenced by factors such as copolymer composition and molecular weight. An increase in the percentage of comonomers like methyl methacrylate (MMA) or butyl methacrylate (BMA) in a copolymer can lead to an increase in the hydrodynamic volume of the resulting particles.
Table 3: Illustrative DLS Data for Methacrylate Copolymers
| Copolymer Composition (Example) | Size based on Intensity (nm) | Size based on Volume (nm) | Significance | Source |
|---|---|---|---|---|
| ODMA Homopolymer | 1227 | 1230 | Baseline particle size | |
| ODMA₉₀-MMA₁₀ | 1579 | 1476 | Increased size with 10% MMA | |
| ODMA₉₀-BMA₁₀ | 1961 | 1870 | Increased size with 10% BMA |
ODMA: Octadecyl methacrylate, MMA: Methyl methacrylate, BMA: Butyl methacrylate. Data is illustrative of trends in methacrylate copolymers.
Zeta potential, which can also be measured by DLS instruments, provides information about the surface charge of the particles and is a key indicator of the stability of a colloidal dispersion.
Performance-Related Property Evaluation
The characterization of thermal and microstructural properties is ultimately aimed at understanding and predicting the material's performance in specific applications. For composites based on this compound copolymers, performance evaluation can include assessing mechanical and electrical properties.
In a study of a composite made from an this compound-benzyl methacrylate copolymer filled with tungsten, key performance metrics were evaluated. matec-conferences.org The electrophysical properties were tested to determine if the composite becomes electrically conductive at high filler concentrations. Additionally, the adhesion of the composite coating to a substrate was measured to assess its durability and suitability as a protective layer. matec-conferences.org
Table 4: Performance Properties of an this compound Copolymer-Tungsten Composite
| Property | Filler Content (Tungsten) | Result | Significance | Source |
|---|---|---|---|---|
| Electrophysical Properties | >30% by volume | Absence of percolation conductivity | The composite remains an electrical insulator even at high filler loading. | matec-conferences.org |
| Adhesion to Copper | >30% by volume | 1 ± 0.3 x 10⁻¹ MPa | Quantifies the peel strength of the coating, indicating good adhesion. | matec-conferences.org |
These findings demonstrate how the unique properties of the this compound-based copolymer contribute to the creation of a highly filled, dense composite that maintains electrical insulation and exhibits strong adhesion. matec-conferences.org
Water Absorption Characteristics of Copolymer Additives
The integration of hydrophilic monomers, such as methacrylic acid (MAA), with the hydrophobic this compound (IDMA) allows for the synthesis of copolymer additives with tailored water absorption capabilities. Poly(methacrylic acid) is known for its ability to act as a polyelectrolyte, absorbing and retaining water, a property that is highly dependent on pH researchgate.netwikipedia.org.
When copolymerized with IDMA, the resulting material's affinity for water is enhanced. Research into moisture-absorbent poly(acrylate-co-methacrylate) systems has shown that the moisture absorption behavior is intensified with an increased amount of methacrylate researchgate.net. The hydrophilic carboxylic acid groups from the MAA units serve as sites for hydrogen bonding with water molecules, facilitating water uptake within the polymer matrix sci-hub.senih.gov. In contrast, standard hydrophobic polymers like poly(methyl methacrylate) (PMMA), despite their general resistance to water, can absorb approximately 2% of their weight in water sci-hub.senih.gov. The precise equilibrium water uptake in an IDMA-based copolymer is therefore dependent on the ratio of hydrophilic to hydrophobic monomer units.
Table 1: Water Absorption of Methacrylate Polymers This table provides contextual data on related polymers.
| Polymer | Monomer Component(s) | Typical Water Absorption (% w/w) | Reference |
|---|---|---|---|
| Poly(methyl methacrylate) (PMMA) | Methyl Methacrylate | ~2% | sci-hub.senih.gov |
| Poly(methacrylic acid) (PMAA) Copolymers | Methacrylic Acid + other monomers | Varies based on pH and composition | researchgate.netwikipedia.org |
Surface Hydrophilicity and Wettability via Contact Angle Measurements
The wettability of a polymer surface is a critical property that dictates its interaction with liquids and is commonly quantified by measuring the water contact angle. A low contact angle signifies a hydrophilic (water-loving) surface where water spreads easily, while a high contact angle indicates a hydrophobic (water-repelling) surface nist.gov.
Polymers based on long-chain alkyl methacrylates, such as this compound, are inherently hydrophobic due to the nonpolar nature of the alkyl group. Studies on various poly(alkyl methacrylate)s have demonstrated a clear relationship between the alkyl chain length and the resulting surface energy. For instance, poly(dodecyl methacrylate), which is structurally similar to poly(this compound), exhibits a high water contact angle of approximately 110° researchgate.net. This value suggests significant hydrophobicity. Similarly, other long-chain methacrylate copolymers, such as those containing fluorinated methacrylates, can produce surfaces with water contact angles ranging from 105° to 125° acs.org. Therefore, coatings and materials derived from this compound are expected to display low wettability and high water repellency.
Table 2: Representative Water Contact Angles of Methacrylate-Based Polymers
| Polymer System | Water Contact Angle (θ) | Surface Characteristic | Reference |
|---|---|---|---|
| Poly(dodecyl methacrylate) | ~110° | Hydrophobic | researchgate.net |
| Fluorinated Methacrylate Copolymers | 105° - 125° | Highly Hydrophobic | acs.org |
Adhesion Performance via Cross-Cut Adhesion Test
The adhesion of a polymer coating to a substrate is a fundamental performance metric, ensuring its durability and protective function. The cross-cut adhesion test, standardized as ASTM D3359, is a widely used method to assess this property kta.commicomlab.comindustrialphysics.com. The test involves cutting a lattice pattern through the coating to the substrate, applying a specified pressure-sensitive tape over the grid, and then rapidly removing the tape micomlab.comallianceorg.comfitz-coatings.com.
The adhesion is then rated by visually comparing the test area to a standardized scale. The ASTM D3359 Method B scale ranges from 5B to 0B, where 5B indicates perfect adhesion with no detachment, and 0B represents severe flaking and detachment of the coating kta.comfitz-coatings.com. This method effectively evaluates whether the adhesion of a coating system to a substrate meets a required level for a specific application micomlab.com. While specific cross-cut test results for this compound coatings were not available, this method is the standard for evaluating such systems.
Table 3: ASTM D3359 Method B Adhesion Classification
| Classification | Description of Result | Area of Coating Removed |
|---|---|---|
| 5B | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. | 0% |
| 4B | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. | <5% |
| 3B | Small flakes of the coating are detached along edges and at intersections of the cuts. The area affected is 5% to 15% of the lattice. | 5% - 15% |
| 2B | The coating has flaked along the edges and on parts of the squares. The area affected is 15% to 35% of the lattice. | 15% - 35% |
| 1B | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35% to 65% of the lattice. | 35% - 65% |
| 0B | Flaking and detachment worse than Grade 1B. | >65% |
Electrophysical Properties of Composites (e.g., Electrical Resistance, Percolation Conductivity)
This compound-based copolymers can be utilized as a matrix for composite materials with specific electrophysical properties. In one study, a copolymer of this compound (IDMA) and benzyl methacrylate (BzMA) was used to create a highly-filled composite with tungsten particles, designed to function as an electrical insulator matec-conferences.orgmatec-conferences.org.
Electrophysical studies of this composite, with tungsten filler concentrations leading to a calculated density of up to 6.8 g/cm³, confirmed the material's insulating nature. A key finding was the absence of percolation conductivity matec-conferences.orgmatec-conferences.org. Percolation theory describes how a conductive network is formed within an insulating matrix as the concentration of a conductive filler increases. At a critical concentration, known as the percolation threshold, the material abruptly transitions from an insulator to a conductor. The IDMA-BzMA copolymer composite with tungsten did not exhibit this transition, indicating that the tungsten particles remained effectively isolated within the polymer matrix, even at high filler volumes matec-conferences.org. This makes the composite suitable for applications requiring high density combined with high surface resistivity and electrical insulation matec-conferences.orgmatec-conferences.orgnasa.gov.
Table 4: Electrophysical Characteristics of this compound-Tungsten Composite
| Property | Finding | Implication | Reference |
|---|---|---|---|
| Percolation Conductivity | Absent in the tested composites | The material remains an electrical insulator even at high filler loads. | matec-conferences.orgmatec-conferences.org |
| Intended Application | High-density electrical insulating coating | Suitable for applications where both mass and electrical insulation are required. | matec-conferences.orgmatec-conferences.org |
Functional Properties and Performance of Poly Isodecyl Methacrylate and Its Copolymers
Influence of Isodecyl Methacrylate (B99206) Incorporation on Polymer Viscosity and Rheology
The rheological properties of polymers are critical for their processing and application. The inclusion of isodecyl methacrylate in a copolymer can lead to atypical viscosity behaviors. In a study on a copolymer of this compound and benzyl (B1604629) methacrylate, an unusual increase in the viscosity of the copolymer solution in ethyl acetate (B1210297) was observed as the temperature was raised. matec-conferences.orgmatec-conferences.org This behavior is contrary to the typical trend where polymer solution viscosity decreases with increasing temperature. This phenomenon suggests a change in the polymer coil conformation in the solution with temperature. matec-conferences.org
The molecular weight and composition of the copolymer are significant factors that influence its rheological properties. Generally, an increase in the molecular weight of methacrylate copolymers leads to a higher viscosity. The bulky isodecyl group can affect chain packing and intermolecular interactions, which in turn influences the flow behavior of the polymer. In the context of lubricating oils, poly(alkyl methacrylates) are known to be effective viscosity index improvers, where the hydrodynamic volume of the polymer coils expands with increasing temperature, counteracting the natural decrease in the base oil's viscosity.
Table 1: Rheological Behavior of this compound Copolymer
| Copolymer System | Solvent | Temperature Range (°C) | Observed Viscosity Trend |
| This compound - Benzyl methacrylate | Ethyl Acetate | 25 - 65 | Increases with temperature, then stabilizes matec-conferences.org |
Tuning of Glass Transition Temperature and Crystallinity in Copolymer Systems
The glass transition temperature (Tg) is a fundamental property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The incorporation of this compound significantly influences the Tg of copolymers. Poly(this compound) homopolymer has a reported Tg of -41°C. This low Tg is attributed to the flexible, long alkyl side chain which increases the free volume and allows for greater segmental motion of the polymer backbone.
In copolymer systems, the Tg can be tuned by adjusting the monomer composition. For instance, a copolymer of this compound and β-myrcene was found to have a glass transition temperature of 127.01°C. impactfactor.org This is substantially higher than the Tg of the this compound homopolymer and indicates that the copolymer's thermal properties are a result of the combined contributions of both monomer units. The length of the side chain of the methacrylate monomer has been shown to affect the polymerization reaction and the resulting polymer's properties. impactfactor.org Generally, for a series of alkyl methacrylate copolymers, the Tg decreases with an increase in the length of the alkyl side chain due to increased plasticization. sigmaaldrich.com
Table 2: Glass Transition Temperatures (Tg) of this compound and Related Polymers
| Polymer/Copolymer | Glass Transition Temperature (Tg) (°C) |
| Poly(this compound) | -41 |
| Poly(myrcene-co-isodecyl methacrylate) | 127.01 impactfactor.org |
Information on the crystallinity of poly(this compound) and its copolymers is less prevalent in the literature, suggesting that the bulky, branched isodecyl group may hinder the regular chain packing required for crystallization, leading to predominantly amorphous materials.
Development of Water Resistance and UV Stability in Polymeric Materials
The incorporation of this compound can enhance the water resistance of polymeric materials due to the hydrophobic nature of the long alkyl side chain. This property is particularly useful in coatings and sealants. For instance, this compound is used in treatments to make concrete water-repellent. nih.gov Research on other methacrylate copolymers has shown that the introduction of cyclic fragments can decrease water absorption. sfdchem.com Similarly, modifying acrylic resins with fluorinated methacrylates has been demonstrated to significantly improve water resistance, with the contact angle of the resin coating increasing and the water resistance time being extended. researchgate.net While not directly involving this compound, these findings suggest that copolymerization with hydrophobic monomers is a viable strategy to enhance water repellency.
Studies on the Mechanical Enhancement in Polymer Composites
The addition of fillers to a polymer matrix can significantly enhance its mechanical properties, such as tensile strength, modulus, and toughness. researchgate.net While specific studies focusing solely on the mechanical enhancement of polymer composites by this compound are limited, the principles of composite reinforcement can be applied. The role of the polymer matrix is to transfer stress to the reinforcing filler. The properties of the polymer, including its adhesion to the filler, will dictate the effectiveness of this stress transfer.
In fiber-reinforced polymer (FRP) composites, the mechanical properties are generally degraded at temperatures near or above the glass transition temperature of the polymer matrix. mdpi.com The low Tg of poly(this compound) would suggest that composites utilizing it as a primary matrix material might have a limited operational temperature range if high mechanical strength is required. However, as a comonomer, this compound can be used to modify the flexibility and toughness of the matrix. For instance, in polymethyl methacrylate (PMMA) composites reinforced with silica (B1680970) particles, an increase in the volume fraction of the particles generally leads to an increase in the modulus of elasticity and tensile strength up to a certain concentration. researchgate.net The incorporation of this compound into such a matrix could potentially improve the impact strength due to its rubbery nature at room temperature.
Investigation of Material Homogeneity and Phase Behavior
The homogeneity of a copolymer is crucial for achieving consistent material properties. In a study of a copolymer synthesized from isodecyl and benzyl methacrylates, the homogeneity was confirmed using gel permeation chromatography (GPC). matec-conferences.org The results showed that the molecular weight of the isolated fractions of the copolymer was consistent with that of the initial copolymer, indicating a homogeneous composition. matec-conferences.org
The phase behavior of block copolymers and polymer blends is a complex area of study. The miscibility of the components is governed by thermodynamics, and factors such as the chemical nature of the monomers, molecular weight, and composition play a significant role. In blends of a block copolymer with a homopolymer, various ordered nanostructures such as lamellae, cylinders, and gyroids can be formed depending on the blend composition. rsc.org While specific phase behavior studies on this compound copolymers are not widely available, the general principles suggest that the large, non-polar isodecyl side chain would significantly influence the interaction parameter with other polymers, thereby affecting the phase morphology of the blend. For instance, in blends of polystyrene-block-poly(methyl methacrylate) with polystyrene homopolymer, the addition of the homopolymer swells the corresponding block of the copolymer, leading to changes in the phase structure. rsc.org A similar behavior would be expected in blends containing this compound copolymers.
Research Applications and Advanced Materials Development Incorporating Isodecyl Methacrylate
Polymeric Materials for Coatings and Adhesives
The inclusion of isodecyl methacrylate (B99206) in polymer formulations for coatings and adhesives is primarily driven by its ability to control the physical and surface properties of the final material. Its bulky side chain influences polymer flexibility, adhesion, and surface energy.
Formulation of Easy-to-Clean Coating Systems
The development of "easy-to-clean" surfaces is a significant area of materials research. Such coatings are designed to reduce the effort required for cleaning by promoting the easy removal of dirt and contaminants. Isodecyl methacrylate has been used in the synthesis of specialized additives for these systems.
In one approach, hydrophilic additives were created through the suspension copolymerization of hydrophilic methacrylic acid (MAA) with the hydrophobic this compound (IDMA) monomer at various weight ratios researchgate.net. The resulting copolymer, p(MAA-co-IDMA), acts as an additive in coating formulations. When incorporated into a coating and induced with water, the hydrophilic and hydrophobic segments of the copolymer can rearrange. This rearrangement leads to a highly hydrophilic surface, which contributes to the easy-to-clean properties researchgate.net. Research into similar systems has shown that this modification can significantly lower the water contact angle on the coating's surface, a key indicator of its cleanability researchgate.net.
Table 1: Properties of Modified Easy-to-Clean Coatings
| Feature | Description | Source |
|---|---|---|
| Additive Synthesis | Copolymerization of hydrophilic methacrylic acid (MAA) and hydrophobic this compound (IDMA). | researchgate.net |
| Mechanism | Rearrangement of hydrophilic/hydrophobic segments upon water induction creates a highly hydrophilic surface. | researchgate.net |
| Outcome | Enhanced "easy cleanability" of the coating. | researchgate.net |
Development of Pressure-Sensitive Adhesives (PSA)
This compound is a component in the formulation of acrylic pressure-sensitive adhesives (PSAs), which are designed to form a bond upon the application of light pressure. The performance of a PSA is defined by a balance of three properties: tack (initial adhesion), peel adhesion (bond strength), and shear resistance (cohesive strength).
The long, flexible isodecyl group gives poly(this compound) a low glass transition temperature (Tg), which is a crucial characteristic for PSA monomers. Low Tg polymers are soft and rubbery at room temperature, allowing the adhesive to flow and wet the surface, thereby achieving good initial tack and peel adhesion. In energy-curable PSA formulations, low Tg monomers like isodecyl acrylate (B77674) are noted to be beneficial for enhancing peel properties nih.gov. This compound is listed as a potential monomer in various acrylic emulsion PSA compositions and in formulations for removable PSAs that exhibit plasticizer resistance wordpress.comgoogle.com.
Table 2: Role of Monomer Types in Pressure-Sensitive Adhesives
| Monomer Type | Example Monomers | Primary Contribution |
|---|---|---|
| Low Tg Monomers | This compound , 2-Ethylhexyl Acrylate, Butyl Acrylate | Impart tack, flexibility, and peel strength. |
| High Tg Monomers | Methyl Methacrylate, Vinyl Acetate (B1210297) | Impart cohesive strength and shear resistance. |
| Functional Monomers | Acrylic Acid | Promotes specific adhesion to substrates. |
Enhancement of Adhesion Properties on Various Substrates
The chemical structure of this compound contributes to the adhesive properties of polymers in which it is incorporated. Its use can enhance flexibility and cohesion, which are important factors in forming a strong and durable bond with a substrate rsc.org.
In a specific application, a copolymer of this compound and benzyl (B1604629) methacrylate was used as a binder for a composite coating filled with tungsten particles. This composite coating demonstrated effective adhesion to surfaces. With a tungsten volume fraction greater than 30%, the peel adhesion of the composite coating to the surface was measured at 1 ± 0.3·10⁻¹ MPa researchgate.net. This demonstrates the capability of IDMA-based copolymers to act as effective binders that ensure the integrity and surface adhesion of highly filled composite materials.
Advanced Composites and Plastics Modification
Beyond coatings and adhesives, this compound is employed in the development of advanced composite materials and as a modifying agent for plastics, where its properties can be used to tailor the mechanical performance and durability of the final product.
Fabrication of Highly Filled Composites
This compound-based polymers have been successfully used to fabricate highly filled composite materials. In one study, a copolymer of this compound (IDMA) and benzyl methacrylate (BzMA) was synthesized via radiation initiation to serve as a matrix for an electrical insulating composite researchgate.net.
This polymer matrix was filled with tungsten particles to achieve a high-density material. The researchers found that a method involving alternating heating and cooling cycles with the gradual introduction of the filler particles was most effective for creating highly filled compositions researchgate.net. This process allowed for the fabrication of tungsten composites with calculated densities ranging from 3 to 6.8 g/cm³ researchgate.net. The resulting composite material, which combines the insulating properties of the IDMA-based copolymer with the high density of tungsten, demonstrated good adhesion and the absence of percolation conductivity researchgate.net.
Table 3: Properties of this compound-Based Tungsten Composite
| Property | Value / Description | Source |
|---|---|---|
| Polymer Matrix | Copolymer of this compound (IDMA) and Benzyl Methacrylate (BzMA) | researchgate.net |
| Filler Material | Tungsten Particles | researchgate.net |
| Fabrication Method | Alternating heating-cooling cycles with gradual particle introduction. | researchgate.net |
| Achieved Density | 3 to 6.8 g/cm³ | researchgate.net |
| Peel Adhesion (>30% Tungsten) | 1 ± 0.3·10⁻¹ MPa | researchgate.net |
| Electrical Property | Absence of percolation conductivity. | researchgate.net |
Development of Electrical Insulating Composites
This compound (IDMA) has been utilized in the formulation of advanced electrical insulating materials. Researchers have explored its use in combination with other monomers to create composites with specific dielectric properties. A notable example is the development of a composite material based on a radiation-polymerized copolymer of this compound and benzyl methacrylate (BzMA), filled with tungsten particles. matec-conferences.orgmatec-conferences.org
The polymerization of the BzMA and IDMA monomers was initiated using a beam of accelerated electrons. matec-conferences.orgmatec-conferences.org This method of radiation initiation is advantageous as it avoids the need for chemical initiators and inhibitors, which can often detract from the final product's optical and electronic properties. matec-conferences.org The resulting high molecular weight polymer allows for the creation of more highly filled composites compared to those produced by traditional polymerization methods. matec-conferences.org
To achieve a high-density composite, a method of alternating heating and cooling cycles was employed during the gradual introduction of tungsten particles. matec-conferences.orgmatec-conferences.org This process resulted in tungsten composites with calculated densities ranging from 3 to 6.8 g/cm³. matec-conferences.orgmatec-conferences.org
A key finding of this research was the absence of percolation conductivity in the tungsten-filled coatings. matec-conferences.orgmatec-conferences.org This indicates that the composite material maintains its electrical insulating properties even with a significant volume of conductive filler. The peel adhesion of the composite coating to a surface was measured at 1 ± 0.3·10⁻¹ MPa when the volume fraction of tungsten exceeded 30%. matec-conferences.org These characteristics make such composites promising for applications requiring high-density, electrically insulating materials. matec-conferences.orgmatec-conferences.org
Exploration in Biomedical Engineering Research
The unique properties of methacrylate polymers have led to their investigation in various biomedical applications, including drug delivery and tissue engineering.
Potential in Drug Delivery Systems
Methacrylate copolymers are recognized for their potential in creating sophisticated drug delivery systems. researchgate.netnih.gov These polymers can be formulated into various forms, such as transdermal patches, film-forming sprays, and nanoparticles, to control the release of therapeutic agents. researchgate.net The versatility of methacrylate derivatives allows for the design of both pH-dependent and pH-independent controlled-release formulations. researchgate.net
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are particularly promising for drug delivery. dergipark.org.tr They can be loaded with drugs and are designed to release their payload in a controlled manner, often through a swelling-controlled mechanism where the penetration of water into the hydrogel network dictates the release rate. dergipark.org.tr While research has broadly covered various methacrylate copolymers, such as methyl methacrylate, for these systems, the principles can be extended to other derivatives like this compound. researchgate.netnih.gov The incorporation of different methacrylate monomers can tailor the properties of the resulting polymer, influencing factors like drug permeability and adhesion to skin in transdermal applications. researchgate.net For instance, anionic methacrylate copolymers have been successfully used to create microparticle delivery systems that improve the oral bioavailability of certain compounds. nih.gov
Application in Tissue Engineering Scaffolds
In the field of tissue engineering, the goal is to develop scaffolds that mimic the natural extracellular matrix to support cell growth, differentiation, and tissue regeneration. nih.govmdpi.com Methacrylate-based hydrogels, particularly gelatin methacrylate (GelMA), have garnered significant attention for these applications due to their biocompatibility and tunable physical properties. nih.govnih.govmdpi.com
Research has shown that copolymers containing methacrylic acid (MAA) can influence the biological response to an implant. For example, a porous cell transplantation device coated with a copolymer of 40% methacrylic acid and isodecyl acrylate (MAA-co-IDA) demonstrated the ability to promote a vascular response without the addition of biological growth factors. researchgate.net Three weeks after implantation, the vessel density surrounding the coated device was double that of an uncoated device. researchgate.net The newly formed vasculature was mature and connected to the host's bloodstream. researchgate.net Furthermore, the tissue response to these coated devices showed reduced levels of inflammation. researchgate.net
The physical properties of these scaffolds, such as porosity, pore size, and mechanical stiffness, are critical for their function and can be adjusted by altering the polymer concentration and composition. nih.govmdpi.com These scaffolds must possess adequate mechanical strength and stability to support tissue formation. mdpi.com The ability to tailor these properties makes methacrylate-based scaffolds, including those potentially incorporating this compound, valuable for a wide range of tissue engineering applications. nih.gov
Innovative Material Science Applications
This compound's utility extends to cutting-edge material science, where it serves as a key component in the creation of novel materials with specialized functions.
Reagent in the Preparation of Janus Particles for Solid Surfactants
This compound is identified as a reagent used in the synthesis of Janus particles. usbio.net Janus particles are a unique class of nanoparticles characterized by having two or more distinct physical or chemical properties on their surfaces. wikipedia.org The simplest form of a Janus particle is one that is divided into two hemispheres, each with different properties, such as being hydrophilic and hydrophobic. nsf.gov
This amphiphilic nature allows Janus particles to act as solid surfactants, effectively stabilizing emulsions of immiscible liquids like oil and water. wikipedia.orgnih.gov Due to their amphiphilicity, they have a strong tendency to adsorb at the interface between two phases. nsf.gov Their surfactant-like behavior makes them valuable in a variety of applications, including the compatibilization of immiscible polymer blends. wikipedia.orgnih.gov By orienting themselves at the interface of different polymer phases, Janus nanoparticles can enable the formation of more stable and finely dispersed mixtures. wikipedia.org The use of this compound in the preparation of these particles highlights its role in the development of advanced surfactant technologies. usbio.net
Contribution to Concrete Waterproofing Technologies
This compound has been identified as a monomer that may find use in waterproofing concrete. nih.gov One potential application is for the treatment of highway bridge decks. nih.gov The process involves the application of the monomer to the concrete surface, followed by polymerization. This creates a water-repellent barrier. nih.gov
This method is a part of a broader category of concrete protection that aims to reduce the ingress of water and waterborne contaminants, which can cause deterioration of the concrete and corrosion of steel reinforcement. xypex.comsanacninoviny.cz Crystalline waterproofing technology is another approach that works by filling the pores and micro-cracks within the concrete with non-soluble crystals. xypex.comsanacninoviny.czonlinewaterproofingshop.com While distinct from the polymer-based approach using this compound, both aim to reduce the natural porosity and permeability of concrete. sanacninoviny.cz The application of polymer-forming monomers like this compound offers a surface-level barrier that can be particularly useful for protecting existing structures from moisture penetration. nih.gov
Development of Sustainable Elastomeric and Lubricating Materials
The versatility of this compound (IDMA) extends into the realm of advanced materials, where it serves as a crucial monomer in the development of sustainable elastomers and green lubricating additives. Its long, branched alkyl chain imparts desirable properties such as flexibility, hydrophobicity, and thermal stability to copolymers, making it a valuable component in creating high-performance, environmentally conscious materials.
Synthesis of Semi-Synthetic Rubber Formulations
The modification of natural rubber (NR) through graft copolymerization with synthetic monomers is a well-established method for creating semi-synthetic rubbers with tailored properties. This process involves chemically bonding polymer chains of a synthetic monomer onto the natural rubber backbone, thereby combining the inherent elasticity of NR with the specific functionalities of the grafted monomer.
While extensive research has been conducted on grafting monomers like methyl methacrylate (MMA) onto natural rubber to enhance properties such as tensile strength, oil resistance, and thermal stability, the use of this compound in this application is an area of growing interest. semarakilmu.com.mytci-thaijo.orgresearchgate.net The incorporation of the bulky and hydrophobic isodecyl group is anticipated to significantly modify the surface properties and mechanical behavior of the resulting elastomer.
Research into the copolymerization of this compound with other monomers, such as benzyl methacrylate, has demonstrated its capability to form high molecular weight polymers. matec-conferences.orgmatec-conferences.org This reactivity is crucial for successful grafting onto the natural rubber polymer chain. The process typically involves an emulsion polymerization technique where the monomer is introduced to the natural rubber latex in the presence of an initiator system. thaiscience.info The resulting graft copolymer, NR-g-IDMA, would possess a unique combination of properties. The long alkyl side chains from IDMA would be expected to enhance the rubber's resistance to oils and swelling, while also potentially lowering its glass transition temperature, thereby improving its flexibility at low temperatures. This approach aligns with the broader goal of developing sustainable elastomers by upgrading the performance of bio-based polymers like natural rubber. montclair.edu
Use as Green Lubricating Additives
Polymers of alkyl (meth)acrylates are widely utilized as multifunctional additives in lubricating oil formulations. iosrjournals.org They are particularly effective as viscosity index (VI) improvers and pour point depressants (PPDs). iosrjournals.orgfigshare.com The growing demand for environmentally friendly and biodegradable lubricants has spurred research into "green" additives, often derived from renewable resources. researchgate.netdntb.gov.ua this compound and its copolymers are central to this development due to their performance characteristics and potential for enhanced biodegradability. figshare.comresearchgate.net
As a viscosity index improver, poly(this compound) and related copolymers help to reduce the extent to which a lubricant's viscosity changes with temperature. googleapis.comresearchgate.net At low temperatures, the polymer coils are contracted and have a minimal effect on the oil's viscosity. As the temperature rises, the polymer coils expand, counteracting the natural tendency of the base oil to thin out. iosrjournals.org This ensures more stable lubrication across a wide range of operating temperatures. The effectiveness of these additives is dependent on their concentration in the base oil. iosrjournals.org
As a pour point depressant, these polymers inhibit the formation and agglomeration of wax crystals in mineral oils at low temperatures, which would otherwise cause the oil to solidify and lose its ability to flow. researchgate.netekb.eg The long alkyl chains of the this compound polymer co-crystallize with the paraffin (B1166041) waxes, while the polymer backbone disrupts the formation of a rigid, interlocking crystal network. iosrjournals.org
Research has focused on synthesizing copolymers of isodecyl acrylate (a closely related monomer) with bio-based materials like olive oil to create additives with enhanced biodegradability. researchgate.net These semi-synthetic additives combine the performance of acrylate polymers with the environmental benefits of vegetable oils. Studies on similar long-chain methacrylates provide insight into the expected performance of this compound-based additives.
Table 1: Effect of Polymethacrylate (B1205211) Additive Concentration on Viscosity Index (VI)
This table illustrates how the viscosity index of a lubricating base oil improves with increasing concentration of a poly(octadecyl methacrylate-co-methyl methacrylate) additive, a compound structurally and functionally similar to poly(this compound).
Data derived from studies on analogous long-chain polymethacrylate additives. iosrjournals.orgresearchgate.net
Table 2: Pour Point Depression with Polymethacrylate Additives
This table shows the effectiveness of a polymethacrylate copolymer additive in lowering the pour point of a base oil at various concentrations. The data is representative of the performance expected from this compound-based pour point depressants.
Data derived from studies on analogous long-chain polymethacrylate additives. iosrjournals.orgresearchgate.net
The synthesis of copolymers that incorporate monomers from renewable sources, such as β-pinene or vegetable oils, with isodecyl acrylate has been shown to produce additives with excellent biodegradability alongside high thermal stability and effectiveness as both VI improvers and PPDs. figshare.comresearchgate.net This research highlights a clear path toward developing sustainable and high-performance lubricating materials.
Sustainability and Environmental Research Aspects of Isodecyl Methacrylate Polymer Science
Bio-Based Monomer and Polymer Synthesis Pathways
A key strategy for enhancing the sustainability of polymers is the utilization of renewable feedstocks. Research is actively exploring the production of methacrylic acid from biological sources and the incorporation of renewable monomers in copolymerization.
Methacrylic acid, the precursor to isodecyl methacrylate (B99206), is conventionally produced through petrochemical routes. However, industrial biotechnology presents a more sustainable alternative through fermentation-based processes that utilize renewable resources like sugars. nih.govnih.gov These bio-based routes are being investigated to reduce the environmental footprint associated with traditional chemical synthesis. nih.gov
One promising approach involves a hybrid process of microbial fermentation and thermal catalysis to produce methacrylic acid from glucose. researchgate.net In this method, an engineered strain of E. coli is used to ferment glucose into an intermediate molecule, citramalic acid, with a high yield of 91% of the theoretical maximum. researchgate.netnsf.gov This is achieved by overexpressing citramalate synthase and optimizing the fermentation medium. researchgate.netnsf.gov The citramalic acid is then converted to methacrylic acid through thermal heterogeneous catalysis involving decarboxylation and dehydration. researchgate.netnsf.gov
Another bio-based route involves the production of itaconic acid through the fermentation of sugars by organisms like Aspergillus terreus. nih.gov Itaconic acid can then be decarboxylated to form methacrylic acid. acs.org While this route is well-established, efforts are ongoing to improve the fermentation yield and volumetric production rate to make it more cost-competitive with petrochemical processes. nih.gov Researchers are also exploring other microorganisms such as Ustilago maydis, Yarrowia lipolytica, and other engineered E. coli strains for more efficient itaconic acid production. nih.gov
Table 1: Comparison of Bio-based Production Routes for Methacrylic Acid Precursors
| Pathway | Intermediate | Microorganism | Key Process Steps | Reported Yield |
|---|---|---|---|---|
| Citramalic Acid Pathway | Citramalic Acid | Engineered E. coli | Fermentation of glucose, followed by thermal catalytic conversion (decarboxylation and dehydration) of citramalate. researchgate.netnsf.gov | Up to 91% of theoretical maximum from glucose to citramalate. researchgate.netnsf.gov |
| Itaconic Acid Pathway | Itaconic Acid | Aspergillus terreus, Ustilago maydis, Yarrowia lipolytica | Fermentation of sugars to itaconic acid, followed by decarboxylation to methacrylic acid. nih.govacs.org | Yields up to 0.58 g of itaconic acid per gram of glucose have been reported. acs.org |
The incorporation of renewable monomers into polymer chains is another significant area of research for enhancing the sustainability of isodecyl methacrylate-based polymers. Terpenes and plant oils, which are abundant natural resources, are being explored as comonomers. researchgate.netmdpi.commdpi.com
Terpenes: Terpenes are a diverse class of organic compounds produced by a variety of plants. mdpi.com Their hydrocarbon-rich structures make them suitable for polymerization. mdpi.com For instance, β-myrcene, a terpene, has been successfully copolymerized with this compound using an environmentally benign emulsion copolymerization method. researchgate.netimpactfactor.org This process yields sustainable polymers that can be vulcanized to produce semi-synthetic rubber. researchgate.netimpactfactor.org Other terpenes, such as camphor, can be chemically modified to produce bio-based methacrylic monomers like isobornyl methacrylate, which can then be polymerized. mdpi.com Research has also been conducted on the synthesis of terpene-derived (meth)acrylates from α-pinene and their use in creating hard-soft block copolymers. rsc.org
Plant Oils: Vegetable oils, such as soybean oil, linseed oil, and castor oil, are another valuable renewable feedstock for polymer synthesis. mdpi.comroutledge.comresearchgate.net These oils can be functionalized to introduce polymerizable groups. For example, soybean oil can be modified to produce soybean methacrylate (SBMA), which can then be copolymerized with other monomers like methyl methacrylate and styrene (B11656) via emulsion polymerization. rsc.org The resulting latexes have tunable thermal and mechanical properties. rsc.org Similarly, other plant oils have been used to create vinyl monomers that are then copolymerized with conventional monomers. researchgate.net These bio-based copolymers are being investigated for a range of applications, including coatings, adhesives, and elastomers. routledge.com
Table 2: Examples of Renewable Resources in Copolymer Synthesis with Methacrylates
| Renewable Resource | Derived Monomer | Comonomer | Polymerization Method | Potential Application |
|---|---|---|---|---|
| β-Myrcene (Terpene) | β-Myrcene | This compound | Emulsion Copolymerization researchgate.netimpactfactor.org | Semi-synthetic rubber researchgate.netimpactfactor.org |
| Camphor (Terpene) | Isobornyl/Bornyl methacrylate | - (Homopolymerized) | Free Radical Polymerization mdpi.com | Biosourced thermoplastic mdpi.com |
| Soybean Oil | Soybean Methacrylate (SBMA) | Methyl methacrylate, Styrene | Emulsion Copolymerization rsc.org | Coatings, Adhesives routledge.comrsc.org |
| High Oleic Soybean Oil | Hydrophobic soybean monomer (HOSBM) | Maleic anhydride | Chain Copolymerization researchgate.net | Sustainable alternating copolymers researchgate.net |
Development of Eco-Friendly Polymerization Techniques
The environmental impact of polymer production is not solely dependent on the feedstock but also on the polymerization process itself. Consequently, there is a growing focus on developing "green" polymerization techniques that minimize the use of hazardous solvents and reduce energy consumption.
Emulsion polymerization is considered an environmentally benign method for synthesizing polymers, including those containing this compound. researchgate.netimpactfactor.org This technique uses water as the dispersion medium, which avoids the use of volatile organic compounds (VOCs) that are common in solution polymerization. impactfactor.org In the synthesis of copolymers from β-myrcene and this compound, emulsion polymerization was successfully employed using ammonium (B1175870) persulfate as an initiator and sodium dodecyl sulfate (B86663) as a surfactant. researchgate.netimpactfactor.org This method is widely utilized for producing a variety of polymeric materials in a more sustainable manner. impactfactor.org
Other research efforts in green polymerization for methacrylates include:
Radiation Initiation: This method uses a beam of accelerated electrons to initiate polymerization, which can eliminate the need for chemical initiators. matec-conferences.org This technique has been used to synthesize copolymers of this compound and benzyl (B1604629) methacrylate, resulting in high molecular weight polymers. matec-conferences.org
Microwave-Assisted Polymerization: This technique can accelerate polymerization reactions, potentially reducing energy consumption and reaction times. It has been explored for the cationic polymerization of soybean oil copolymers.
The principles of green chemistry are increasingly being applied to polymer synthesis to reduce waste, avoid toxic chemicals, and improve energy efficiency. researchgate.net
Life Cycle Assessment (LCA) Frameworks for this compound-Based Polymers in Sustainable Material Production
To holistically evaluate the environmental sustainability of this compound-based polymers, a Life Cycle Assessment (LCA) is essential. An LCA is a standardized methodology that assesses the environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and end-of-life. mdpi.com
For this compound-based polymers, an LCA would typically involve:
Cradle-to-Gate Analysis: This assesses the impacts from raw material acquisition (e.g., crude oil for petrochemical routes or biomass for bio-based routes) through the manufacturing of the polymer. lademo.dev Studies on other polymer dispersions have shown that the main environmental impacts often originate from the monomers and other primary raw materials. lademo.dev
Cradle-to-Grave Analysis: This extends the assessment to include the use phase and the final disposal or recycling of the polymer product. mdpi.comresearchgate.net
When comparing bio-based polymers with their fossil-based counterparts, LCAs have shown that the choice of biopolymer is critical, as it may or may not lead to a reduced environmental impact across all categories. mdpi.com For example, an LCA comparing a standard acrylic resin with a bio-based version for leather production found that the biopolymer reduced the environmental impact in 4 out of 19 categories. mdpi.com A sensitivity analysis in the same study showed that a different bio-based component (protein-derived versus polysaccharide-derived) could reduce the impact in 16 of the 19 categories, highlighting the importance of careful raw material selection. mdpi.com
A key metric in the LCA of bio-based polymers is the bio-based carbon content, which can be determined using Carbon-14 analysis. mdpi.com This helps to quantify the proportion of the polymer that is derived from renewable resources. mdpi.com
While specific LCA data for this compound-based polymers is not widely available, the frameworks and findings from studies on similar acrylic polymers provide a valuable roadmap for future assessments. Such assessments are crucial for guiding the development of more sustainable materials and for substantiating environmental claims. lademo.devmdpi.com
Q & A
Q. What are the key physicochemical properties of isodecyl methacrylate (IDMA) relevant to polymer synthesis?
IDMA (C₁₄H₂₆O₂, MW = 226) is a branched methacrylate ester with a hydrophobic isodecyl chain, influencing its solubility and reactivity in radical polymerization. Key properties include:
- Glass Transition Temperature (Tg): Varies with polymer architecture; copolymers with IDMA typically exhibit lower Tg due to chain flexibility.
- Hydrophobicity: Enhances resistance to hydrolysis in aqueous environments, making it suitable for coatings and biomedical applications .
- Reactivity Ratio: Determines copolymer composition; IDMA’s steric hindrance may reduce reactivity compared to linear methacrylates (e.g., methyl methacrylate).
Methodological Note: Characterize purity via GC-MS or NMR (δ ~5.5–6.1 ppm for vinyl protons). Use DSC for Tg analysis .
Q. What are the standard protocols for synthesizing IDMA-based polymers via free radical polymerization?
- Monomer Purification: Distill IDMA under reduced pressure to remove inhibitors (e.g., hydroquinone).
- Initiator Selection: Use azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at 60–80°C for thermal initiation.
- Solvent Compatibility: Prefer non-polar solvents (e.g., toluene) to minimize chain-transfer reactions.
- Kinetic Analysis: Monitor conversion via FTIR (C=C peak at ~1635 cm⁻¹) or gravimetry .
Data Interpretation Tip: High dispersity (Đ > 1.5) may indicate poor initiator efficiency or side reactions.
Advanced Research Questions
Q. How can continuous-flow O-ATRP be optimized for synthesizing IDMA polymers with low dispersity (Đ)?
Continuous-flow organocatalyzed atom transfer radical polymerization (O-ATRP) enables precise control over molecular weight (Mn) and Đ. Key parameters:
- Catalyst System: Use N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) with CuBr for high initiation efficiency (I* up to 98%).
- Residence Time: Adjust flow rate to balance Mn growth and Đ reduction (e.g., 1.14–1.49 achieved for methacrylates).
- Post-Polymerization Analysis: Validate Đ via GPC with triple detection (RI, MALS, viscometer) to account for branching.
Contradiction Alert: Discrepancies in I* values across studies may arise from oxygen contamination or catalyst degradation. Use glovebox techniques for reproducibility .
Q. How to resolve discrepancies in copolymer composition data between NMR and theoretical predictions?
Discrepancies often stem from:
- Reactivity Ratio Miscalculations: Use the Fineman-Ross or Kelen-Tüdős method to refine r₁ (IDMA) and r₂ (comonomer) from experimental data.
- Sequence Distribution Bias: MALDI-TOF MS can detect block vs. random sequences missed by bulk NMR .
- Solvent Effects: Polar solvents may alter monomer partitioning; validate predictions with Hansen solubility parameters.
Case Study: IDMA/MMA copolymers showed deviations in composition due to MMA’s higher reactivity. Adjust feed ratios iteratively to match target compositions .
Q. What strategies mitigate side reactions during high-temperature polymerization of IDMA?
- Inhibitor Removal: Pre-purify monomers to eliminate residual stabilizers that delay initiation.
- Chain-Transfer Agents (CTAs): Add dodecanethiol (0.1–1 mol%) to control Mn and suppress branching.
- Post-Polymerization Quenching: Rapidly cool reaction mixtures to <40°C and precipitate polymers in methanol to terminate radical activity .
Data Validation: Compare theoretical Mn (via Carothers equation) with GPC results. Large deviations suggest uncontrolled termination.
Tables for Quick Reference
Table 1: Comparison of IDMA Polymerization Techniques
| Method | Đ Range | Mn (kDa) | I* (%) | Key Limitation |
|---|---|---|---|---|
| Free Radical | 1.5–2.5 | 10–50 | <70 | Broad dispersity |
| O-ATRP (Batch) | 1.2–1.5 | 15–30 | 85–95 | Oxygen sensitivity |
| Continuous-Flow | 1.1–1.4 | 20–26.5 | 90–98 | Complex setup |
Table 2: Common Copolymer Systems with IDMA
| Comonomer | Application Focus | Key Challenge |
|---|---|---|
| MMA | Optical clarity | Phase separation at high IDMA content |
| Styrene | Impact resistance | Reactivity mismatch (r₁/r₂ ~0.5) |
| PEGMA | Hydrogel biocompatibility | Hydrophilicity-hydrophobicity balance |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
